Mirabegron N-carbamoylglucuronide is synthesized through the metabolic modification of Mirabegron. The primary pathways involved include:
The average molecular weight of Mirabegron N-carbamoylglucuronide is approximately 616.64 g/mol with a chemical formula of CHNOS. The compound's structure features multiple hydroxyl groups and an amide linkage that contribute to its biochemical properties .
The molecular structure of Mirabegron N-carbamoylglucuronide can be represented by its IUPAC name:
(2S,3S,4S,5R,6S)-6-{[(2-{4-[2-(2-amino-1,3-thiazol-4-yl)acetamido]phenyl}ethyl)[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid.
The structural representation includes:
Mirabegron N-carbamoylglucuronide participates in various chemical reactions primarily through its functional groups:
The compound's reactivity can be influenced by its polar surface area (225 Ų), which affects solubility and interaction with other molecules .
Data indicates that Mirabegron's unique mechanism allows it to be used effectively without significant antimuscarinic side effects commonly associated with other treatments .
Mirabegron N-carbamoylglucuronide primarily serves as a biomarker for studying the metabolism of Mirabegron within clinical pharmacology contexts. Its identification can aid in:
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8